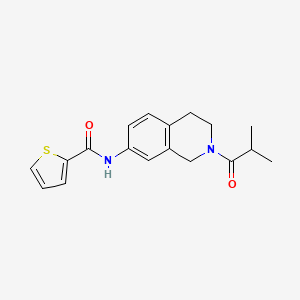![molecular formula C13H18O3S B2894715 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one CAS No. 1018301-96-6](/img/structure/B2894715.png)
1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” is a chemical compound with the molecular formula C13H18O3S . It is also known as 4-tert-Butylphenylacetone . This compound is an intermediate of the fungicide fenpropioline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 394.5±42.0 °C (Predicted) and a density of 1.115±0.06 g/cm3 (Predicted) .科学的研究の応用
Synthetic Applications
1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one and its derivatives serve as important intermediates in organic synthesis, offering a pathway to various complex molecules. For example, they are used in the synthesis of substituted tetrahydrofurans via regioselective dehydrative polyol cyclization cascades, highlighting their role in constructing oxygen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals (Dounay et al., 2002). Moreover, these compounds play a crucial role in the discovery of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which shows high thermal stability and resistance to hydrolysis, making it a valuable tool in drug discovery and material science (Umemoto et al., 2010).
Antimicrobial Activity
Research into the antimicrobial properties of this compound derivatives has led to the synthesis of novel compounds with significant activity against various pathogens. For instance, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and shown to exhibit a range of antimicrobial and antifungal activities, presenting a promising avenue for the development of new antimicrobial agents (Fadda et al., 2016).
Antioxidant and Anti-inflammatory Applications
The modification of this compound derivatives to include sulfur-containing phenolic compounds has been explored for their antioxidant and anti-inflammatory activities. These studies have demonstrated that certain derivatives can effectively inhibit reactive oxygen species and exhibit significant anti-inflammatory effects in vivo, suggesting potential applications in treating oxidative stress-related diseases (Zenkov et al., 2007).
Catalysis and Material Science
In material science and catalysis, derivatives of this compound have been utilized to create novel catalysts and materials with unique properties. For example, phenyl-amino sulfonic solid acid-MCM-41 complexes have been developed as highly active and selective catalysts for the solvent-free tert-butylation of phenol, demonstrating the potential of these compounds in catalytic applications (Adam & Kueh, 2014).
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The mode of action of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” involves electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
Biochemical Pathways
The compound likely affects the biochemical pathways involving aromatic compounds. The electrophilic aromatic substitution reaction is a key step in these pathways . The exact downstream effects would depend on the specific targets and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the compound is insoluble in water but soluble in ketones and benzene solvents . This could affect its distribution and availability in different tissues.
特性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10(14)9-17(15,16)12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMTJMOIAQEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

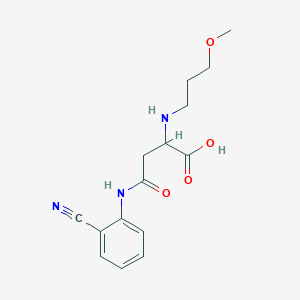
amino}acetamide](/img/structure/B2894633.png)
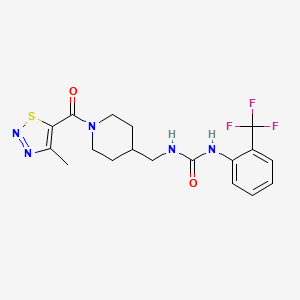

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)
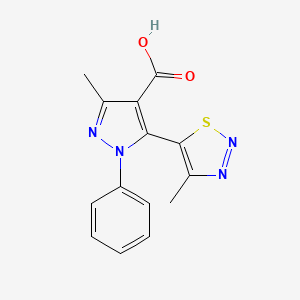
![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)
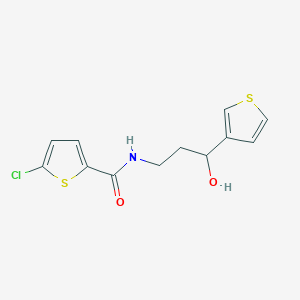

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)
![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)
